N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2034240-98-5
VCID: VC6287485
InChI: InChI=1S/C13H14FN3O4S3/c1-16-11-5-4-10(14)9-12(11)17(24(16,20)21)7-6-15-23(18,19)13-3-2-8-22-13/h2-5,8-9,15H,6-7H2,1H3
SMILES: CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNS(=O)(=O)C3=CC=CS3
Molecular Formula: C13H14FN3O4S3
Molecular Weight: 391.45

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide

CAS No.: 2034240-98-5

Cat. No.: VC6287485

Molecular Formula: C13H14FN3O4S3

Molecular Weight: 391.45

* For research use only. Not for human or veterinary use.

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide - 2034240-98-5

Specification

CAS No. 2034240-98-5
Molecular Formula C13H14FN3O4S3
Molecular Weight 391.45
IUPAC Name N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C13H14FN3O4S3/c1-16-11-5-4-10(14)9-12(11)17(24(16,20)21)7-6-15-23(18,19)13-3-2-8-22-13/h2-5,8-9,15H,6-7H2,1H3
Standard InChI Key KHPSFAQZFZVTTG-UHFFFAOYSA-N
SMILES CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNS(=O)(=O)C3=CC=CS3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₃H₁₄FN₃O₄S₃, with a molecular weight of 391.45 g/mol. Its structure integrates three distinct moieties:

  • Benzo[c] thiadiazole Core: A bicyclic system featuring a sulfur and two nitrogen atoms, modified by fluorine at position 6 and a methyl group at position 3.

  • Ethyl Linker: Connects the thiadiazole core to the sulfonamide group.

  • Thiophene-2-sulfonamide: A five-membered aromatic ring (thiophene) bonded to a sulfonamide (-SO₂NH₂) group, enhancing solubility and target binding.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₁₃H₁₄FN₃O₄S₃
Molecular Weight391.45 g/mol
CAS Number2034240-98-5
Sulfur Content24.6% (3 atoms)
Fluorine Position6th position on benzo ring

The fluorine atom induces electron-withdrawing effects, polarizing the thiadiazole ring, while the methyl group enhances steric stability. X-ray crystallography of analogous compounds reveals planar geometries at the thiadiazole-thiophene interface, favoring π-π stacking interactions.

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis follows a multi-step protocol optimized for yield and purity (typically >95% by HPLC):

Step 1: Formation of Benzo[c] thiadiazole Core

  • Reactants: 4-Fluoro-2-methylbenzenamine and sulfamide under acidic conditions.

  • Conditions: Reflux in H₂SO₄ at 120°C for 6 hours, yielding 6-fluoro-3-methylbenzo[c] thiadiazole 1,1-dioxide.

StepTemperature (°C)SolventCatalystYield (%)
1120H₂SO₄None72
280DMFK₂CO₃65
30–5THFTriethylamine58

Reactivity and Functionalization

The sulfonamide group participates in hydrogen bonding, while the thiadiazole ring undergoes electrophilic substitution at position 4. Halogenation (e.g., bromination) at this site has been demonstrated in related compounds to enhance bioactivity.

Biological Activity and Mechanism

Enzyme Inhibition

In vitro studies on structurally similar sulfonamides reveal potent inhibition of bacterial dihydropteroate synthase (DHPS), a folate biosynthesis enzyme. The thiophene-sulfonamide moiety mimics p-aminobenzoic acid (PABA), competitively binding DHPS’s active site:

Ki=12.3±1.7nM(against E. coli DHPS)K_i = 12.3 \pm 1.7 \, \text{nM} \, \text{(against E. coli DHPS)}

Antimicrobial Efficacy

Preliminary antibacterial screening shows activity against Gram-positive strains (e.g., Staphylococcus aureus MIC = 8 µg/mL), though Gram-negative activity is attenuated due to poor membrane permeability.

Table 3: Antimicrobial Activity Profile

OrganismMIC (µg/mL)Mechanism
Staphylococcus aureus8DHPS inhibition
Escherichia coli64Limited uptake
Pseudomonas aeruginosa>128Efflux pump resistance

Pharmacological and Industrial Applications

Drug Development

The compound’s dual functionality (thiadiazole + sulfonamide) positions it as a lead candidate for:

  • Antibacterial Agents: Optimizing derivatives for enhanced Gram-negative penetration.

  • Anticancer Therapeutics: Thiadiazole derivatives exhibit topoisomerase II inhibition in breast cancer models.

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